

4-(2-Aminopropyl)phenol chemical properties and structure

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Compound of Interest

Compound Name: 4-(2-Aminopropyl)phenol

Cat. No.: B073377

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An In-depth Technical Guide to 4-(2-Aminopropyl)phenol

Introduction

4-(2-Aminopropyl)phenol, also known by synonyms such as p-hydroxyamphetamine, norpholedrine, and α -methyltyramine, is a sympathomimetic amine belonging to the substituted phenethylamine and amphetamine chemical classes.^{[1][2]} It is recognized both as a medication and as a significant active metabolite of amphetamine and methamphetamine.^{[1][3]} Medically, it has been utilized in ophthalmic solutions to induce mydriasis (pupil dilation) for diagnostic eye examinations, particularly for conditions like Horner's syndrome.^{[2][3]}

As a metabolite, it is formed in the liver and brain following the administration of amphetamine, primarily through the action of the CYP2D6 enzyme.^{[3][4]} Its primary mechanism of action is as an indirect-acting sympathomimetic, where it stimulates the release of norepinephrine from adrenergic nerve terminals.^[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis and purification protocols, pharmacology, and metabolism for researchers, scientists, and drug development professionals.

Chemical Structure and Properties Chemical Identity

The fundamental structure of **4-(2-aminopropyl)phenol** consists of a phenol ring substituted at the para position (position 4) with a 2-aminopropyl group.

Identifier	Value
IUPAC Name	4-(2-aminopropyl)phenol[2]
Synonyms	p-Hydroxyamphetamine, Hydroxyamphetamine, Norpholedrine, α -Methyltyramine[1][2]
CAS Number	103-86-6 (Racemate)[1][5], 1693-66-9 ((S)-enantiomer)[6][7]
Molecular Formula	C ₉ H ₁₃ NO[5][6]
InChI	InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3[2]
InChIKey	GIKNHHRFLCDOEU-UHFFFAOYSA-N[2]
SMILES	CC(CC1=CC=C(C=C1)O)N[8]

Physicochemical Properties

The physicochemical properties of **4-(2-aminopropyl)phenol** are summarized below. These characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molar Mass	151.21 g/mol	[1][5]
Melting Point	125-126 °C	[1][5]
Boiling Point (Predicted)	279.2 ± 15.0 °C at 760 mmHg	[5][6]
Density (Predicted)	1.070 ± 0.06 g/cm ³	[5][6]
pKa (Predicted)	9.83 ± 0.15	[1]
LogP (Predicted)	1.4 - 1.98	[7][8]
Appearance	White to off-white solid	[1]
Vapour Pressure (Predicted)	0.0024 mmHg at 25°C	[6]

Spectroscopic Profile

While experimental spectra are not widely published, the following data, predicted based on the compound's functional groups, can guide analytical characterization.[\[9\]](#)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3550-3200	Strong, Broad	O-H Stretch	Phenol
3500-3300	Medium	N-H Stretch	Primary Amine
~3030	Medium	C-H Stretch	Aromatic
2950-2850	Medium to Strong	C-H Stretch	Alkyl (CH ₃ , CH)
1700-1500	Medium, Sharp	C=C Bending	Aromatic Ring
1650-1580	Medium	N-H Bend	Primary Amine

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Predicted chemical shifts (δ) in ppm relative to TMS in a non-polar solvent like CDCl₃)

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0	d	2H	Aromatic C-H (ortho to -OH)
~6.7	d	2H	Aromatic C-H (meta to -OH)
~5.0-6.0	s (broad)	1H	Phenolic -OH
~3.0-3.3	m	1H	Methine C-H
~2.7	dd	1H	Methylene C-H
~2.5	dd	1H	Methylene C-H
~1.5-2.0	s (broad)	2H	Amine -NH ₂

| ~1.1 | d | 3H | Methyl C-H |

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~155	Aromatic C-OH
~130	Aromatic C-H
~130	Quaternary Aromatic C
~115	Aromatic C-H
~50	Methine C-N
~45	Methylene C-C

| ~23 | Methyl C |

Experimental Protocols

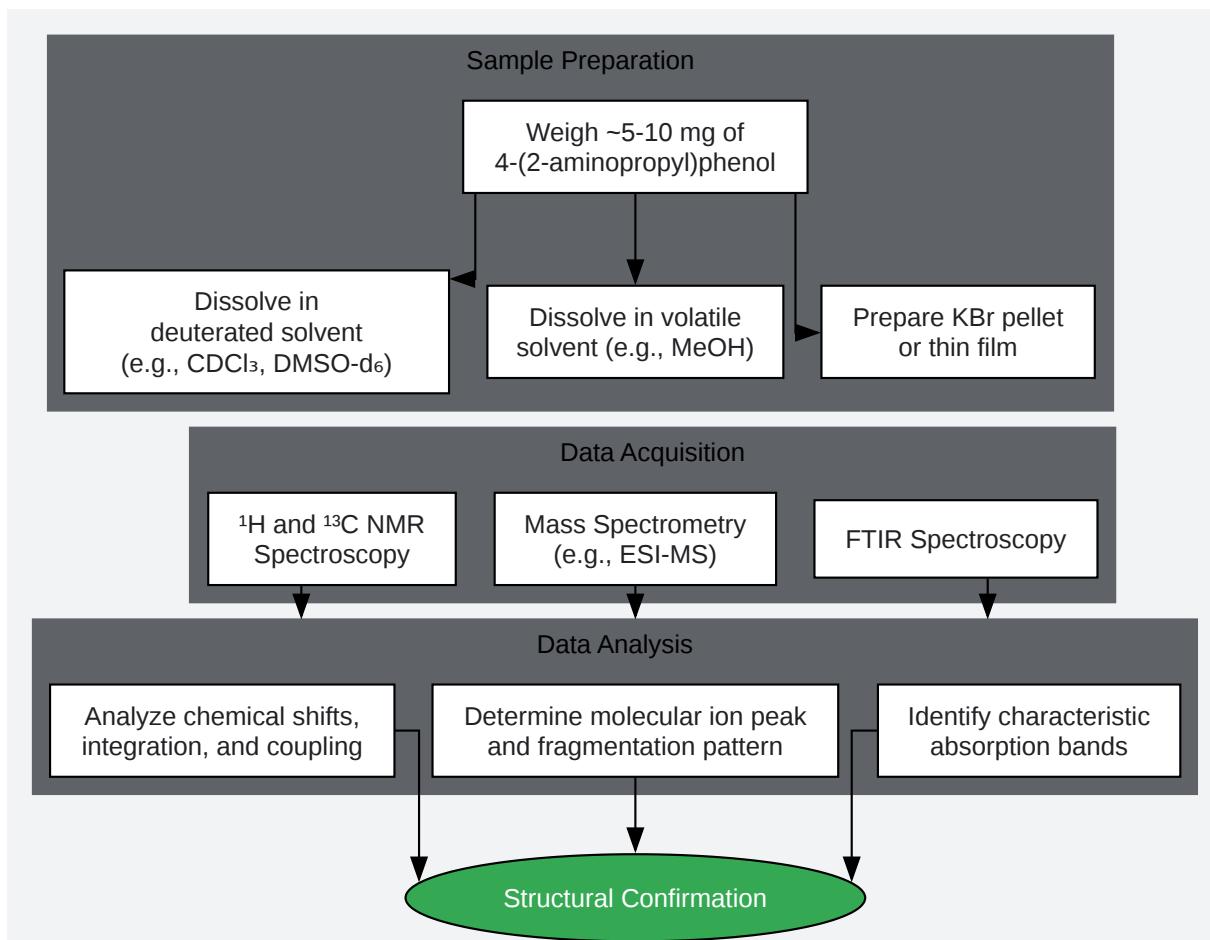
Purification by Recrystallization

This protocol is based on standard chemical purification methods for solid phenolic compounds.[\[1\]](#)

- **Dissolution:** Dissolve the crude **4-(2-aminopropyl)phenol** solid in a minimum amount of hot benzene or ethanol. Ensure the solvent is heated to its boiling point to maximize solubility.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes to adsorb impurities.
- **Hot Filtration:** Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.
- **Crystallization:** Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For higher purity, the cooling process should be as slow as possible.
- **Chilling:** Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
- **Drying:** Dry the crystals in a vacuum oven at a temperature below the compound's melting point (e.g., 60-80 °C) until a constant weight is achieved. The (±)-hydrochloride salt can be recrystallized from an ethanol/diethyl ether mixture.[\[1\]](#)

General Protocol for Spectroscopic Analysis

This protocol provides a generalized workflow for obtaining analytical spectra.[\[9\]](#)

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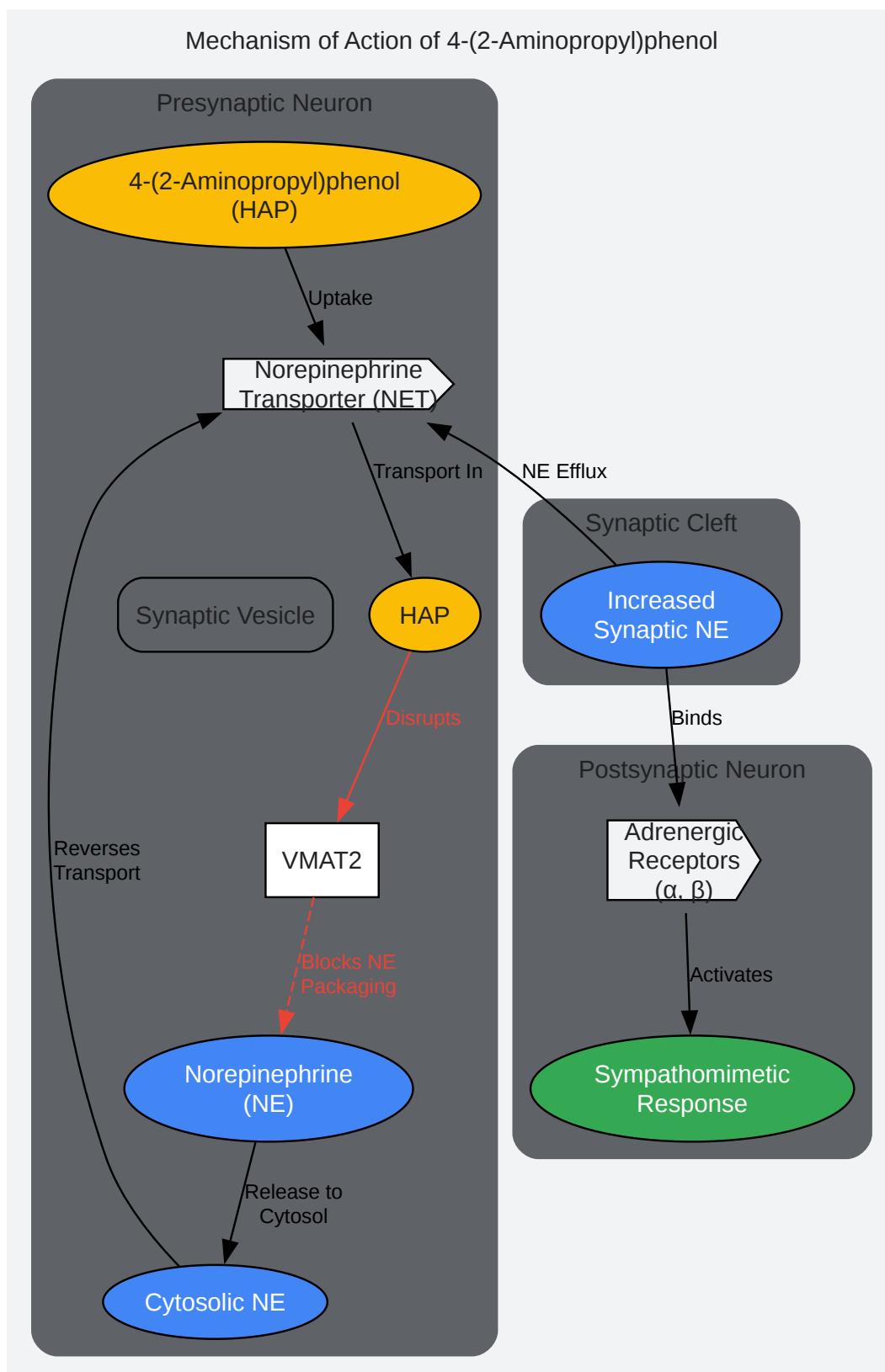
Caption: General workflow for spectroscopic characterization.

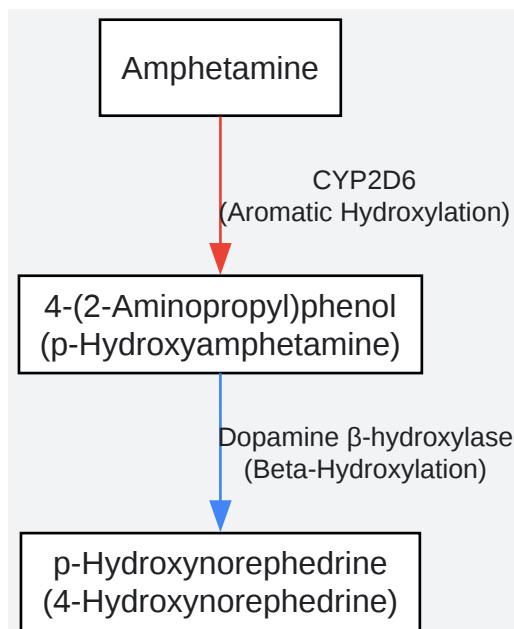
Pharmacology and Mechanism of Action

4-(2-Aminopropyl)phenol is an indirect-acting sympathomimetic amine.^[10] Its primary pharmacological effect is to increase the concentration of norepinephrine in the synaptic cleft. It does not act directly as an agonist on postsynaptic adrenergic receptors but rather promotes the release of endogenous norepinephrine from presynaptic nerve terminals.^[3]

The mechanism involves the following steps:

- **Uptake:** The compound is taken up from the synapse into the presynaptic neuron by the norepinephrine transporter (NET).
- **Vesicular Disruption:** Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging norepinephrine into synaptic vesicles.
- **Norepinephrine Efflux:** This disruption leads to an increase in cytosolic norepinephrine, which causes the NET to reverse its direction of transport, releasing norepinephrine from the neuron into the synaptic cleft.
- **Postsynaptic Activation:** The elevated synaptic norepinephrine concentration leads to increased activation of postsynaptic α - and β -adrenergic receptors, resulting in a sympathomimetic response (e.g., vasoconstriction, mydriasis).





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